molecular formula C28H20N2 B3164993 N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine CAS No. 894791-44-7

N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine

Cat. No.: B3164993
CAS No.: 894791-44-7
M. Wt: 384.5 g/mol
InChI Key: DUJHBLBNMJIXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine is an organic compound that belongs to the class of aromatic amines These compounds are characterized by the presence of an amine group attached to an aromatic hydrocarbon

Mechanism of Action

Target of Action

Similar compounds have been used in the development of organic light-emitting diodes (oleds) and as emissive layers or hole transport layers . These applications suggest that the compound may interact with specific electronic structures within these devices.

Mode of Action

It’s known that similar compounds function as hole-transporting materials in oleds . This suggests that “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” may interact with its targets by facilitating the movement of electrical charges.

Biochemical Pathways

The compound’s role in oleds suggests it may influence electron transport pathways within these devices .

Pharmacokinetics

Its molecular weight is reported to be 3845 g/mol, which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Similar compounds have been used to develop deep-blue fluorescent emitters for oleds . This suggests that “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” may contribute to the luminescence and efficiency of these devices.

Action Environment

The action environment of “9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl-” is likely to be within the electronic structures of devices such as OLEDs . Environmental factors that could influence its action, efficacy, and stability include the presence of other electronic components, the device’s operating conditions, and the physical and chemical properties of the compound itself.

Biochemical Analysis

Biochemical Properties

9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl- plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been observed to interact with electron-rich environments, making it a potential candidate for studies involving electron transfer reactions . The nature of these interactions often involves the formation of stable complexes with proteins and enzymes, which can influence the activity of these biomolecules. For instance, it has been noted that 9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl- can form hydrogen bonds and π-π interactions with aromatic amino acids in proteins, thereby affecting their conformation and function.

Molecular Mechanism

The molecular mechanism of action of 9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl- involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, 9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl- can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes .

Dosage Effects in Animal Models

The effects of 9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl- vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can be used to study its biochemical properties without significant adverse effects. At high doses, 9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl- can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Transport and Distribution

The transport and distribution of 9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For instance, 9H-Carbazol-3-amine, N-1-naphthalenyl-9-phenyl- has been found to accumulate in the nucleus, where it can interact with DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine typically involves multi-step organic reactions. One common method is the Buchwald-Hartwig amination, which couples an aryl halide with an amine in the presence of a palladium catalyst and a base. The reaction conditions often include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium tert-butoxide or sodium tert-butoxide

    Solvent: Toluene or dimethylformamide (DMF)

    Temperature: 80-120°C

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the naphthyl or phenylcarbazolyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Partially hydrogenated aromatic rings.

    Substitution Products: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Potential use in studying the interactions of aromatic amines with biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

Similar Compounds

    N-(1-naphthyl)-N-phenylamine: Lacks the carbazolyl group, making it less complex.

    N-(9-phenylcarbazol-3-yl)amine: Lacks the naphthyl group, simplifying its structure.

    N-(1-naphthyl)-N-(9-anthryl)amine: Contains an anthryl group instead of a phenylcarbazolyl group.

Uniqueness

N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine is unique due to the presence of both naphthyl and phenylcarbazolyl groups, which may confer unique electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for organic electronics.

Properties

IUPAC Name

N-naphthalen-1-yl-9-phenylcarbazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2/c1-2-11-22(12-3-1)30-27-16-7-6-14-24(27)25-19-21(17-18-28(25)30)29-26-15-8-10-20-9-4-5-13-23(20)26/h1-19,29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJHBLBNMJIXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)NC4=CC=CC5=CC=CC=C54)C6=CC=CC=C62
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731069
Record name N-(Naphthalen-1-yl)-9-phenyl-9H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894791-44-7
Record name N-(Naphthalen-1-yl)-9-phenyl-9H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under nitrogen, 12 mL of dehydration xylene was added to a mixture of 3.7 g (10 mmol) of 3-iodo-9-phenylcarbazole, 1.6 g (5 mmol) of 1-aminonaphthalen, 60 mg (0.1 mmol) of bis(dibenzylideneacetone)palladium(0), 200 μL (0.5 mmol) of tri(t-butyl)phosphine (49 wt % hexane solution), 3 g (30 mmol) of t-butoxysodium (abbreviation: t-BuONa). This was stirred while heating at 90° C. under a nitrogen atmosphere for 7 hours. After the termination of the reaction, this suspension was added with about 200 mL of hot toluene and was filtered through florisil®, alumina, and celite. The obtained filtrate was concentrated and this residue was separated by silica gel column chromatography (toluene:hexane=1:1). When an obtained solid was recrystallized with a mixture of ethyl acetate and hexane, 1.5 g of 3-[N-(1-naphthyl)amino]-9-phenylcarbazole (PCN) that was a target substance and was cream-colored powder was obtained in a yield of 79% (Synthesis Scheme (g-1)).
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine
Reactant of Route 2
Reactant of Route 2
N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine
Reactant of Route 3
Reactant of Route 3
N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine
Reactant of Route 4
Reactant of Route 4
N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine
Reactant of Route 5
Reactant of Route 5
N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine
Reactant of Route 6
Reactant of Route 6
N-(1-naphthyl)-N-(9-phenylcarbazol-3-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.